

Demethoxymatteucinol: A Comprehensive Technical Guide on its Botanical Origins, Distribution, and Analysis

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Compound of Interest

Compound Name: *Demethoxymatteucinol*

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Abstract

Demethoxymatteucinol, a C-methylated flavanone, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the botanical sources of this natural compound, their geographical distribution, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, a plausible biosynthetic pathway for **demethoxymatteucinol** is proposed based on the current understanding of flavonoid biosynthesis. Quantitative data from existing literature has been compiled to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields.

Botanical Origins and Geographical Distribution

Demethoxymatteucinol has been identified and isolated from a variety of plant species, primarily belonging to the families Fabaceae, Myrtaceae, and Annonaceae. The known plant sources and their respective geographical distributions are summarized below.

Plant Species	Family	Geographical Distribution
Bauhinia purpurea	Fabaceae	Native to the Indian subcontinent and Myanmar. Widely introduced and cultivated in tropical and subtropical regions.[1]
Bauhinia vahlii	Fabaceae	Found in the Sub-Himalayan region, Central India, Bihar, and the Eastern and Western Ghats.[2]
Cleistocalyx operculatus (syn. Syzygium nervosum)	Myrtaceae	Native to tropical Asia and Australia, including Southern China.[3]
Desmos chinensis	Annonaceae	Native to Southern China and Tropical Asia.[4]
Syzygium samarangense (syn. Eugenia javanica)	Myrtaceae	Native to an area from Northeast India to Northern Vanuatu and is widely cultivated throughout the tropics.[5]
Uvaria afzelii	Annonaceae	Native to West and Central tropical Africa.

Experimental Protocols

Extraction and Isolation of Demethoxymatteucinol from Syzygium samarangense Leaves

A detailed protocol for the isolation of **demethoxymatteucinol** from the leaves of Syzygium samarangense (syn. Syzygium aqueum) has been reported and is outlined below.

2.1.1. Extraction

- Preparation of Plant Material: Air-dry the leaves of *Syzygium samarangense* and grind them into a fine powder.
- Soxhlet Extraction: Perform a sequential extraction of the powdered leaves using a Soxhlet apparatus with solvents of increasing polarity.
 - Begin with n-hexane to remove nonpolar compounds.
 - Follow with ethyl acetate.
 - Finally, extract with methanol.
- Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Isolation by Chromatography

- Vacuum Liquid Chromatography (VLC):
 - Subject the crude methanolic extract to VLC on a silica gel column.
 - Elute the column with a gradient of n-hexane, ethyl acetate, and methanol.
 - Collect the fractions and monitor by thin-layer chromatography (TLC).
- Column Chromatography:
 - Pool the fractions containing the target compound (as indicated by TLC).
 - Subject the pooled fractions to further separation using silica gel column chromatography.
 - Employ a suitable solvent system, such as a gradient of chloroform and methanol, to elute the column.
- Recrystallization:
 - Collect the fractions containing pure **demethoxymatteucinol**.
 - Recrystallize the compound from a suitable solvent to obtain pure crystals.

General Isolation from other Plant Sources

While detailed protocols for all plant sources are not readily available, the general approach involves the following steps:

- **Extraction:** Maceration or Soxhlet extraction of the dried and powdered plant material with an organic solvent, typically methanol or ethanol.
- **Fractionation:** Partitioning of the crude extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
- **Chromatography:** Repeated column chromatography on silica gel or Sephadex LH-20 using various solvent systems to purify the target compound.

Characterization

The structure of isolated **demethoxymatteucinol** is typically elucidated using a combination of spectroscopic techniques:

- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** To determine the absorption maxima, which is characteristic of the flavanone chromophore.
- **Infrared (IR) Spectroscopy:** To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR, along with 2D-NMR techniques (e.g., COSY, HSQC, HMBC), are used to establish the complete chemical structure and stereochemistry of the molecule.

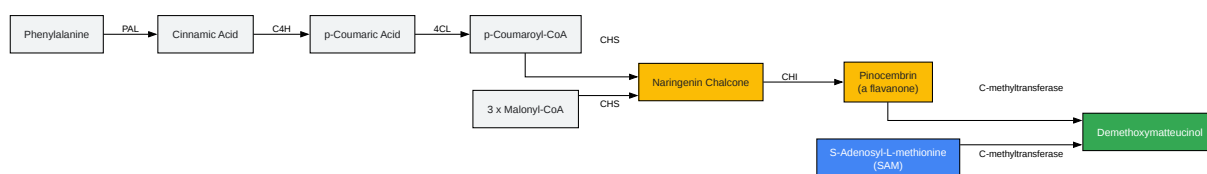
Quantitative Data

Quantitative data on the specific yield of **demethoxymatteucinol** from its various plant sources is limited in the currently available literature. One study on the leaves of *Syzygium samarangense* reported a total flavonoid content, but not the specific percentage of **demethoxymatteucinol**. Further research is required to quantify the yield of this compound

from different plant tissues and species to identify high-yielding sources for potential large-scale production.

Biosynthesis of Demethoxymatteucinol

The biosynthesis of **demethoxymatteucinol**, a C-methylated flavanone, is believed to follow the general flavonoid biosynthetic pathway with an additional C-methylation step.



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Caption: Proposed biosynthetic pathway of **demethoxymatteucinol**.

The pathway begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to form the flavanone, pinocembrin. The final and distinguishing step is the C-methylation of the A-ring of pinocembrin at positions 6 and 8. This reaction is catalyzed by a C-methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield **demethoxymatteucinol**.

Conclusion

This technical guide provides a consolidated resource on the botanical origins, geographical distribution, and analytical methodologies for **demethoxymatteucinol**. The identification of multiple plant sources offers opportunities for further investigation into their comparative yields and the development of optimized extraction and purification protocols. The proposed

biosynthetic pathway provides a framework for future studies aimed at understanding the enzymatic machinery responsible for the production of this C-methylated flavanone, which could pave the way for biotechnological production methods. Further research is warranted to quantify the yields of **demethoxymatteucinol** from its natural sources and to fully elucidate its biosynthetic pathway.

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